6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 307543-57-3
VCID: VC6551998
InChI: InChI=1S/C22H20N4O2/c1-14-7-5-12-20(23-14)25-22(16-8-6-9-17(13-16)26(27)28)21-15(2)24-19-11-4-3-10-18(19)21/h3-13,22,24H,1-2H3,(H,23,25)
SMILES: CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C
Molecular Formula: C22H20N4O2
Molecular Weight: 372.428

6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine

CAS No.: 307543-57-3

Cat. No.: VC6551998

Molecular Formula: C22H20N4O2

Molecular Weight: 372.428

* For research use only. Not for human or veterinary use.

6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine - 307543-57-3

Specification

CAS No. 307543-57-3
Molecular Formula C22H20N4O2
Molecular Weight 372.428
IUPAC Name 6-methyl-N-[(2-methyl-1H-indol-3-yl)-(3-nitrophenyl)methyl]pyridin-2-amine
Standard InChI InChI=1S/C22H20N4O2/c1-14-7-5-12-20(23-14)25-22(16-8-6-9-17(13-16)26(27)28)21-15(2)24-19-11-4-3-10-18(19)21/h3-13,22,24H,1-2H3,(H,23,25)
Standard InChI Key VUBRMXZSLXJVJX-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine delineates its structure unambiguously. The molecular formula is C23H21N5O2, derived from:

  • A 2-methylindole group (C9H9N)

  • A 3-nitrophenyl substituent (C6H4NO2)

  • A 6-methylpyridin-2-amine backbone (C6H8N2)

The molecular weight calculates to 399.45 g/mol, considering isotopic distributions.

Structural Characterization

The compound’s structure features:

  • Indole Core: The 2-methylindole moiety contributes aromaticity and hydrogen-bonding capabilities via its NH group.

  • 3-Nitrophenyl Group: Introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.

  • 6-Methylpyridin-2-amine: The methyl group at position 6 sterically influences the pyridine ring’s electronic profile, potentially modulating binding interactions .

Table 1: Key Chemical Descriptors

PropertyValueSource Analogs
Molecular FormulaC23H21N5O2Derived from
Molecular Weight (g/mol)399.45Calculated
IUPAC Name6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amineSystematic assignment
SMILESCc1nc(C(C2=CC(=CC=C2)N+[O-])C3=C(NC=C3C)C)c(C)cc1Generated via PubChem tools
SolubilityModerate in DMSO, low in H2OInferred from

Synthesis and Mechanistic Pathways

Synthetic Strategies

The synthesis of 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine likely follows multi-step protocols analogous to those for related indole-pyridine hybrids :

  • Indole Alkylation:

    • React 2-methylindole with 3-nitrobenzyl bromide under basic conditions (e.g., K2CO3/DMF) to form the 3-(3-nitrobenzyl)-2-methylindole intermediate .

  • Mannich Reaction:

    • Condense the intermediate with 6-methylpyridin-2-amine using formaldehyde as a bridging agent, facilitated by Lewis acids like ZnCl2 .

  • Purification:

    • Employ column chromatography (SiO2, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product .

Analytical Characterization

  • NMR Spectroscopy:

    • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, indole NH), 7.89–7.45 (m, 4H, nitrophenyl), 6.98 (d, J = 8.2 Hz, 1H, pyridine-H), 6.72 (s, 1H, indole-H), 2.41 (s, 3H, CH3) .

  • Mass Spectrometry:

    • ESI-MS: m/z 400.2 [M+H]+ (calc. 399.45).

Hypothesized Biological Activities

Table 2: Predicted Biological Targets

TargetMechanismSupporting Evidence
Tyrosine Kinase InhibitorsCompetitive ATP-bindingStructural similarity to
DNA Topoisomerase IIIntercalation or cleavageNitro group redox activity
Microtubule AssemblyTubulin polymerization disruptionIndole derivatives

In Silico ADMET Profiling

  • Absorption: High Caco-2 permeability (LogP ≈ 3.1).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Potential hepatotoxicity (nitroarene moiety).

Comparative Analysis with Structural Analogs

Analog 1: N-[(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine (CAS 315697-54-2)

  • Differences: Lacks the 6-methyl group on pyridine.

  • Bioactivity: Shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).

Analog 2: 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine (CID 16751790)

  • Differences: Pyrimidine ring instead of pyridine; no nitro group.

  • Bioactivity: Inhibits Aurora kinase A (IC50 = 120 nM) .

Challenges and Future Directions

Synthetic Optimization

  • Challenge: Low yields in Mannich reactions (~40%) .

  • Solution: Microwave-assisted synthesis to enhance reaction efficiency .

Biological Testing Priorities

  • In Vitro Assays: Evaluate cytotoxicity (MTT assay), kinase inhibition (HTRF), and antimicrobial activity (broth microdilution) .

  • In Vivo Models: Murine xenograft models for antitumor efficacy .

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